molecular formula C17H17N3O4 B2583380 Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate CAS No. 2034297-00-0

Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate

Cat. No. B2583380
CAS RN: 2034297-00-0
M. Wt: 327.34
InChI Key: NRENBOAEOBMWMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the compound’s structure, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in Leuckart–Wallach and Mannich reactions . They can also be converted into an enamine .

Scientific Research Applications

Herbicidal Activity and Environmental Behavior

One significant application of compounds similar to Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is in the field of agriculture, specifically as a broad-spectrum herbicidal ingredient. For instance, ZJ0273, a compound with structural similarity, has been utilized for weed control in oilseed rape in China. Research focused on the synthesis of labeled forms of this compound with tritium and carbon-14, aiming to use these radiotracers in studying the metabolism, mode of action, environmental behavior, and fate of the herbicide (Yang, Ye, & Lu, 2008). Additionally, a study on the degradation of ZJ0273 by a strain of Amycolatopsis sp. highlighted the potential for microbial bioremediation of this herbicide in the environment, proposing a novel pathway for its degradation (Cai et al., 2012).

Synthesis and Chemical Analysis

The synthesis of compounds bearing structural resemblance or incorporating similar functional groups has been a topic of interest, revealing applications in creating novel heterocyclic systems. For example, research on Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate showed its use as a reagent for preparing various substituted fused pyrimidinones, demonstrating its utility in synthesizing complex organic molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Another study outlined the synthesis of deuterated versions of herbicidal compounds, including ZJ0273, for use as internal standards in quantifying herbicide residue, showcasing the compound's role in analytical chemistry (Yang & Lu, 2010).

Drug Design and Biological Evaluation

In the realm of medicinal chemistry, similar structures have been explored for their potential as dual inhibitors in treating diseases. A novel compound was designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with significant implications for antitumor agents. This underscores the broader pharmacological potential of such compounds beyond their immediate herbicidal applications (Gangjee et al., 2000).

Future Directions

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that “Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

methyl 4-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)20-9-7-14(10-20)24-15-6-8-18-11-19-15/h2-6,8,11,14H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENBOAEOBMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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